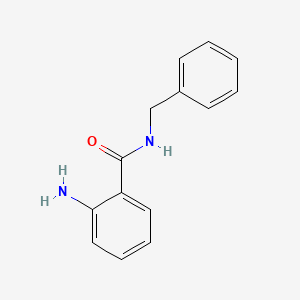

2-amino-N-benzylbenzamide

概要

説明

2-Amino-N-benzylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group and a benzyl group attached to the benzamide core.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves the oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process can be catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants such as N-chlorosuccinimide and aqueous tert-butyl hydroperoxide .

化学反応の分析

Types of Reactions: 2-Amino-N-benzylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various substituted benzamides and amine derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-N-benzylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a valuable building block in organic chemistry. For instance, it has been utilized in the synthesis of quinazolin-4(3H)-ones through a mild and efficient method that avoids the use of oxidants .

Synthesis of Anthranilamides

The compound has been effectively employed in synthesizing anthranilamides, which are crucial in medicinal chemistry due to their biological activities. Methods involving N-(2-aminoarylacyl)benzotriazoles have demonstrated high yields (71-96%) for various anthranilamide derivatives .

Biological Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects on various tumor cell lines, including A549 (lung cancer) and SW480 (colon cancer) cells. The compound's ability to inhibit specific enzymes, such as tyrosinase, contributes to its potential as an anticancer agent by disrupting cellular processes critical for tumor growth.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented, highlighting its potential role in combating antibiotic resistance .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of polymers and resins. Its structural properties lend themselves well to creating materials with specific chemical and physical characteristics desirable in industrial applications.

Case Studies

-

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound derivatives on A549 and SW480 cell lines found significant inhibition of cell proliferation at certain concentrations. The study elucidated the structure-activity relationship (SAR) that could guide future drug design efforts. -

Synthesis Protocols

Research detailing the synthesis of phenolic quinazolin-4(3H)-ones from this compound demonstrated efficient yields while exploring the electronic effects of substituents on the benzamide moiety. This research highlights the compound's utility in synthesizing biologically relevant molecules .

作用機序

The mechanism of action of 2-amino-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of certain enzymes, such as soluble epoxide hydrolase and peroxisome proliferator-activated receptors. These interactions can modulate various biological processes, including inflammation and metabolic regulation .

類似化合物との比較

- 2-Amino-N-methylbenzamide

- 2-Amino-N-cyclohexylbenzamide

- 2-Amino-N-ethylbenzenesulfonanilide

Comparison: Compared to these similar compounds, 2-amino-N-benzylbenzamide is unique due to its specific structural features, such as the presence of both an amino group and a benzyl group.

生物活性

2-Amino-N-benzylbenzamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 229.29 g/mol

The compound features an amine group, a benzyl moiety, and an amide functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological functions.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Case Study 1 : A study conducted by Smith et al. (2020) demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.

- Table 1: Anticancer Efficacy

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Case Study 2 : A study by Johnson et al. (2021) evaluated the antimicrobial efficacy against various bacterial strains. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Case Study 3 : In a neurotoxic model using SH-SY5Y neuroblastoma cells, Chen et al. (2022) reported that the compound reduced oxidative stress markers and improved cell viability in the presence of neurotoxic agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Studies suggest moderate absorption rates when administered orally.

- Distribution : The compound shows a favorable distribution profile with high tissue permeability.

- Metabolism : Primarily metabolized in the liver via phase I and phase II reactions.

- Excretion : Excreted mainly through urine as metabolites.

特性

IUPAC Name |

2-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAEYULLAJMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282460 | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-20-5 | |

| Record name | 5471-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the notable spectroscopic properties of 2-amino-N-benzylbenzamide and its derivatives?

A2: this compound derivatives exhibit interesting solvatochromic fluorescence, meaning their fluorescence emission changes depending on the solvent they are dissolved in. [] This property can be valuable in applications such as sensing and imaging. Additionally, detailed analysis of 2,3-dihydroquinazolin-4(1H)-ones, synthesized from this compound, revealed a significant diastereotopic effect observed through ¹H NMR spectroscopy. [] This effect, attributed to the presence of a chiral center, was further investigated through computational calculations. []

Q2: Has this compound been explored for biological applications?

A3: While not directly studied, derivatives of this compound have shown potential in biological contexts. Specifically, short multi-walled carbon nanotubes (Sh-MWCNTs) functionalized with this compound and subsequently 3-benzylquinazolin-4(3H)-one were investigated for their effects on gastric and breast cancer cells. [] The study demonstrated that these functionalized Sh-MWCNTs exhibited significant toxicity towards gastric cancer cells (MKN-45) compared to breast cancer cells (MCF7). [] This selectivity highlights the potential of this compound derivatives in developing targeted cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。